molecular formula C14H15N3O B3271270 N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide CAS No. 544694-70-4

N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide

Cat. No. B3271270
CAS RN: 544694-70-4
M. Wt: 241.29 g/mol
InChI Key: YLHOUXJZKHQYTC-UHFFFAOYSA-N
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Description

“N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide” is a chemical compound with the CAS Number: 544694-70-4 . It has a molecular weight of 241.29 . The IUPAC name for this compound is N-[4-(1-aminoethyl)phenyl]isonicotinamide . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide” is 1S/C14H15N3O/c1-10(15)11-2-4-13(5-3-11)17-14(18)12-6-8-16-9-7-12/h2-10H,15H2,1H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide” is a powder that is stored at room temperature . It has a molecular weight of 241.29 .

Scientific Research Applications

1. Kinase Inhibition and Anticancer Potential

N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide derivatives have been explored for their kinase inhibition properties. One study discovered that such compounds are potent and selective Met kinase inhibitors. This has implications in cancer treatment, as Met kinase is often implicated in various types of cancer. A specific derivative demonstrated tumor stasis in a human gastric carcinoma model, indicating its potential as an anticancer agent (Schroeder et al., 2009).

2. Coordination Chemistry and Material Science

In the field of coordination chemistry, derivatives of N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide have been used to synthesize complex coordination polymers. These polymers have unique structural properties, such as forming double-stranded polymeric chains and exhibiting emissions potentially useful for material science applications (Yeh, Chen, & Wang, 2008).

3. Anti-Angiogenic and DNA Cleavage Studies

Compounds with the N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide structure have been investigated for their anti-angiogenic and DNA cleavage activities. These studies are crucial in the development of new anticancer therapies, as they demonstrate the ability to inhibit blood vessel formation in vivo and interact with DNA (Kambappa et al., 2017).

4. Polymer Synthesis and Thermal Stability

Research into the synthesis of aromatic polyamides containing derivatives of N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide has shown that these compounds can be integrated into polymers with high thermal stability and solubility. This has implications for the development of advanced materials (Ravikumar & Saravanan, 2012).

5. Antimicrobial Applications

Certain derivatives of N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide have been synthesized and tested for their antimicrobial properties. These compounds have shown effectiveness against bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Rathod & Solanki, 2018).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10(15)11-2-4-13(5-3-11)17-14(18)12-6-8-16-9-7-12/h2-10H,15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHOUXJZKHQYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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